2-Hexyl-2-cyclopenten-1-one (CAS 95-41-0), also known as Dihydroisojasmone, is an alkylated cyclopentenone recognized for its role as both a fragrance component and a critical chemical intermediate. It possesses a characteristic sweet, floral, and waxy jasmine-like odor. Structurally, it serves as a foundational building block in multi-step syntheses of high-value commercial jasmonate aroma chemicals, such as cis-jasmone and methyl dihydrojasmonate, making its purity and process compatibility key procurement considerations.
Substituting 2-Hexyl-2-cyclopenten-1-one with near analogs, such as those with different alkyl chain lengths (e.g., 2-pentyl-2-cyclopenten-1-one) or related saturated structures (e.g., Dihydrojasmone), is often unviable in practice. Minor structural changes significantly alter critical physicochemical properties like volatility and boiling point, which directly impacts formulation substantivity (longevity of the scent). Furthermore, its specific molecular structure is often a mandatory requirement for achieving high yields and the correct isomer in subsequent synthetic steps toward complex targets like cis-jasmone, where shorter or bulkier analogs would fail or lead to inefficient reaction pathways.
2-Hexyl-2-cyclopenten-1-one is specified as the direct precursor for the synthesis of high-value jasmonates. For example, a patented process for producing jasmone derivatives utilizes 2-hexyl-cyclopent-2-enone as the key starting material for subsequent alkylation and isomerization steps. Alternative synthetic strategies that start with different precursors, such as undecenoic acid or 2-amyl-cyclopentenone, involve different reaction pathways and intermediates, making 2-Hexyl-2-cyclopenten-1-one non-interchangeable for this specific, established industrial process.
| Evidence Dimension | Role in Synthetic Pathway |
| Target Compound Data | Serves as a direct, specified intermediate for jasmone synthesis. |
| Comparator Or Baseline | Alternative routes starting with 2-pentylcyclopentenone or via cyclization of undecenoic acid. |
| Quantified Difference | Qualitatively different synthetic route; substitution is not possible without complete process redesign. |
| Conditions | Industrial synthesis of jasmone and related fragrance compounds. |
For manufacturers following established synthesis protocols for specific jasmonate targets, this exact compound is a required, non-substitutable raw material.
The thermal properties of 2-Hexyl-2-cyclopenten-1-one are distinct from its close analogs, a critical factor for process control and fragrance performance. Its boiling point is documented at approximately 254.5°C at atmospheric pressure. This is higher than key comparators like Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one), which has a reported boiling point of 110°C at 12 mmHg. This lower volatility, conferred by the hexyl group, is crucial for applications requiring higher substantivity and slower release, such as in fabric care or fine fragrances, where longevity is a key performance indicator.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | ~254.5°C at 760 mmHg (rough estimate) |
| Comparator Or Baseline | Dihydrojasmone: 110°C at 12 mmHg |
| Quantified Difference | Significantly higher boiling point, indicating lower volatility and higher substantivity. |
| Conditions | Standard physical property measurement. |
This compound's lower volatility makes it the preferred choice for formulations where fragrance longevity and performance at elevated temperatures are required.
In fragrance formulation, subtle structural differences lead to distinct odor characteristics. 2-Hexyl-2-cyclopenten-1-one is described by perfumers as having a sweet, fruity, creamy, and jasmine-like character. This profile is differentiated from the more purely floral and warm-jasmin notes of its saturated analog, 2-hexylcyclopentan-1-one (Jasmatone). While both are used in jasmine accords, the unsaturated ring and specific hexyl chain of the target compound provide a unique fruity and creamy nuance that is not directly replicable with its analogs, making it a specific choice for perfumers aiming for a particular effect.
| Evidence Dimension | Odor Description |
| Target Compound Data | Sweet, fruity, cream notes with a jasmine character. |
| Comparator Or Baseline | 2-hexylcyclopentan-1-one: Floral, aromatic jasmin note, diffusive and warm with a hint of fruit. |
| Quantified Difference | Qualitative difference in odor profile (fruity/creamy vs. warm/diffusive). |
| Conditions | Organoleptic evaluation by trained perfumers. |
For formulators of fine fragrances and flavors, this specific compound provides a unique note that cannot be achieved by substituting with its close chemical relatives.
This compound is the correct procurement choice for chemical manufacturers engaged in the multi-step synthesis of high-value aroma chemicals like cis-jasmone, where it serves as a specified, non-interchangeable intermediate in established industrial pathways.
Due to its lower volatility compared to other jasmonates, it is highly suitable for use in fine fragrances, soaps, and fabric care products where a long-lasting, jasmine-fruity character is a primary performance requirement.
In perfumery, it is used to impart a distinct sweet, creamy, and fruity nuance to jasmine and other floral compositions, an effect not achievable with common substitutes like dihydrojasmone or saturated analogs.